molecular formula C7H16ClNO B1469809 1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride CAS No. 1423026-75-8

1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride

Cat. No. B1469809
CAS RN: 1423026-75-8
M. Wt: 165.66 g/mol
InChI Key: NWEIWOQKJPWOOY-UHFFFAOYSA-N
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Description

This compound contains an aminoethoxy group attached to a methylcyclobutane ring. The presence of the aminoethoxy group suggests that this compound could participate in reactions typical of amines and ethers .


Chemical Reactions Analysis

Amines can undergo a variety of reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds. Ethers, on the other hand, are relatively unreactive, but can be cleaved by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could confer basicity, while the ether group could affect its solubility .

Scientific Research Applications

Crystal Structure and Biological Activity

The crystal structure of related cyclobutane derivatives has been studied for their potential in medicinal chemistry due to their important biological activities, including antibacterial effects. For instance, the synthesis and structural analysis of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole show the relevance of cyclobutane structures in developing compounds with significant biological properties (Sarı et al., 2002).

Synthesis of Cyclobutane Amino Acids

Research on the synthesis of cyclobutane amino acids, such as 2-methyl- and 2-methylenecyclobutane amino acids, demonstrates the synthetic versatility of cyclobutane cores for creating bioactive molecules with potential pharmaceutical applications (Avenoza et al., 2005).

Modular Synthon for Medicinal Chemistry

The preparation of protected α-aminocyclobutanone as a modular synthon provides a foundation for accessing cyclobutanone-containing lead inhibitors, highlighting the utility of cyclobutane derivatives in the development of therapeutic agents (Mohammad et al., 2020).

Mechanistic Studies

Investigations into the mechanisms of reactions involving cyclobutane derivatives, such as the hydrogenation of methylenecyclobutane, contribute to understanding the chemical behavior of these compounds, which is crucial for their application in synthetic chemistry and drug development (Salnikov et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound were to act as a drug, its mechanism of action would depend on its specific molecular targets within the body .

Safety and Hazards

As with any chemical, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on safety and handling .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could involve further drug development and clinical trials .

properties

IUPAC Name

2-(1-methylcyclobutyl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(3-2-4-7)9-6-5-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIWOQKJPWOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride

CAS RN

1423026-75-8
Record name Ethanamine, 2-[(1-methylcyclobutyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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